molecular formula C26H32N4O3S B11258046 N-(3-methylbutyl)-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide

N-(3-methylbutyl)-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide

Cat. No.: B11258046
M. Wt: 480.6 g/mol
InChI Key: CVYYNLDECGZTKO-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinazolinone core, followed by the introduction of the sulfanyl and carbamoyl groups, and finally, the attachment of the benzamide moiety. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: The compound’s potential therapeutic properties could be explored for drug development.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(3-methylbutyl)-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

Uniqueness

What sets N-(3-methylbutyl)-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H32N4O3S

Molecular Weight

480.6 g/mol

IUPAC Name

N-(3-methylbutyl)-4-[[4-oxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanylquinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C26H32N4O3S/c1-17(2)13-14-27-24(32)20-11-9-19(10-12-20)15-30-25(33)21-7-5-6-8-22(21)29-26(30)34-16-23(31)28-18(3)4/h5-12,17-18H,13-16H2,1-4H3,(H,27,32)(H,28,31)

InChI Key

CVYYNLDECGZTKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC(C)C

Origin of Product

United States

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